bicyclo[3.2.1]oct-2-ene-3-carboxylic acid
Description
Properties
CAS No. |
92505-38-9 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2,(H,10,11) |
InChI Key |
PZMDWEYWRGFPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Generation of Dichlorocarbene from Haloforms
The reaction of 2-norbornene with chloroform under strongly basic conditions generates dichlorocarbene, which undergoes [2+1] cycloaddition to form exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene (Formula III). Key parameters include:
-
Stoichiometry : 1–1.5 equivalents of base (e.g., NaOH) per equivalent of 2-norbornene.
-
Catalysts : Phase-transfer agents like benzyltrimethylammonium chloride (0.002–0.02 mol%) enhance reaction rates.
-
Solvents : Dichloromethane or hydrocarbon solvents at 40–60°C.
Example Synthesis :
A mixture of 2-norbornene (1.06 mol), chloroform (1.28 mol), and benzyltrimethylammonium chloride (0.02 mol) in dichloromethane was treated with 50% NaOH (4.04 mol) at 55°C for 2 hours. Work-up yielded exo-3,4-dichlorobicyclo[3.2.1]oct-2-ene in 93.8% yield after distillation.
Hydrolysis and Oxidation to Ketone Intermediates
The dichloro intermediate undergoes hydrolysis to form exo-3-chlorobicyclo[3.2.1]oct-3-en-2-ol (Formula IV), followed by oxidation to 3-chlorobicyclo[3.2.1]oct-3-en-2-one (Formula V).
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (4.04 mol), H₂O, reflux | Formula IV | 93.8% |
| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Formula V | 85–90% |
Acid-Catalyzed Cyclization of Vinylcyclohexenes
Phosphoric Acid-Mediated Cyclization
Heating 1,4-dimethyl-4-vinyl-cyclohexene in toluene with H₃PO₄ induces cyclization to 2,5-dimethyl-bicyclo[3.2.1]oct-2-ene.
Conditions :
Mechanistic Insight :
The reaction proceeds via protonation of the vinyl group, followed by carbocation rearrangement and ring closure.
Functionalization to Carboxylic Acid
Oxidation of Methyl-Substituted Intermediates
While direct synthesis of the carboxylic acid is not detailed in the cited patents, plausible routes include:
-
Oxidation of a 3-Methyl Group :
-
Treating 3-methylbicyclo[3.2.1]oct-2-ene with KMnO₄ or CrO₃ under acidic conditions.
-
-
Hydrolysis of a 3-Cyano Derivative :
Hypothetical Pathway :
3-Chlorobicyclo[3.2.1]oct-3-en-2-one (Formula V) reacts with KCN to form 3-cyanobicyclo[3.2.1]oct-2-ene. Hydrolysis with HCl/H₂O yields the carboxylic acid.
Challenges in Direct Carboxylation
-
Steric Hindrance : The bicyclic framework limits access to the 3-position for electrophilic substitution.
-
Side Reactions : Over-oxidation or ring-opening may occur with strong oxidizing agents.
Alternative Routes and Recent Advances
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and unsaturated bicyclic system enable selective oxidation pathways:
-
Carboxylic Acid Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the carboxylic acid moiety can decarboxylate, forming bicyclo[3.2.1]oct-2-ene derivatives. This process often accompanies structural rearrangements .
-
Double Bond Oxidation : Ozonolysis of the exocyclic double bond yields diketones, while epoxidation (e.g., with mCPBA) produces strained epoxides .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Decarboxylation | KMnO₄, H₂SO₄, Δ | Bicyclo[3.2.1]oct-2-ene derivatives |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxy-bicyclo[3.2.1]octane |
Reduction Reactions
The bicyclic system undergoes selective reduction:
-
Carboxylic Acid Reduction : LiAlH₄ reduces the acid to the corresponding alcohol, forming bicyclo[3.2.1]oct-2-ene-3-methanol.
-
Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding bicyclo[3.2.1]octane-3-carboxylic acid .
Key Finding : Samarium iodide (SmI₂) mediates stereoselective reductions, producing distinct diastereomers depending on reaction conditions (Table 1) .
Coupling Reactions
The compound participates in cross-coupling reactions to introduce aryl groups:
-
Stille Coupling : Reacts with organostannanes (e.g., benzofuran stannane) under Pd catalysis to form 3-biaryl derivatives .
-
Suzuki Coupling : Limited success due to competing side reactions, but optimized conditions yield 3-aryl analogs .
Example :
textStille Coupling Protocol: 1. Substrate + Pd(PPh₃)₄ + LiCl → 80°C, 4h 2. Yield: 82% for benzofuran derivative[3]
Rearrangement Reactions
The strained bicyclic framework facilitates unique rearrangements:
-
Oxidative Decarboxylation : Lead tetraacetate (Pb(OAc)₄) induces decarboxylation with concurrent 1,2-acyl migration, forming bicyclo[3.2.1]octane derivatives (Fig. 1) .
-
Thermal Rearrangement : Heating above 150°C triggers ring-opening followed by reclosure into alternative bicyclic systems .
Mechanistic Insight :
Biological Activity Modulation
Derivatives exhibit structure-dependent bioactivity:
| Derivative | DAT Inhibition (nM) | SERT Inhibition (nM) | Selectivity (SERT/DAT) |
|---|---|---|---|
| 3β-(Benzothiophene) analog | 110 | 556 | 0.2 |
| 3β-(3,4-Dichlorophenyl) analog | 1.1 | 2.5 | 2.3 |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid serves as a critical building block in organic synthesis for constructing complex molecules. Its unique bicyclic structure allows for diverse functionalization, making it suitable for synthesizing various compounds used in pharmaceuticals and agrochemicals.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Diels-Alder Reaction : A common method where a diene reacts with a dienophile to form the bicyclic structure.
- Hydroxylation Reactions : Introducing hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
These synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow reactors.
Biological Research
Bioactive Properties
Research has indicated that this compound exhibits potential bioactive properties, including antimicrobial and anti-inflammatory effects. These characteristics make it a candidate for further exploration in drug development.
Mechanism of Action
The compound interacts with specific molecular targets through hydrogen bonding with proteins or enzymes, potentially inhibiting their activity and modulating biological pathways. This mechanism is crucial for its application in medicinal chemistry.
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in producing advanced materials such as polymers and resins due to its structural properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.
Fragrance Industry
Recent patents highlight the use of bicyclo[3.2.1]octane compounds in the fragrance industry to enhance or modify scents and counteract malodors in personal care products and household items . The unique chemical structure allows these compounds to blend well with various fragrance materials.
Case Study 1: Drug Development
A study investigated the potential of this compound derivatives as anti-inflammatory agents. The derivatives were synthesized and tested for their efficacy against inflammatory markers in vitro, showing promising results that warrant further investigation in vivo.
Case Study 2: Polymer Applications
Research on the incorporation of this compound into polymer formulations demonstrated improved mechanical properties compared to traditional polymers without this additive. The study concluded that these compounds could lead to the development of high-performance materials suitable for various applications.
Data Table
Mechanism of Action
The mechanism by which bicyclo[3.2.1]oct-2-ene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane-3-carboxylic Acid Derivatives
Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives
- Example : 3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 1212072-46-2).
- Applications : Investigated as kinase inhibitors and antispasmodics .
- Key Disadvantage : Higher metabolic instability due to increased ring strain compared to [3.2.1] systems .
Data Table: Comparative Analysis of Bicyclic Carboxylic Acids
Research Findings and Implications
- Biological Activity : The [3.2.1] scaffold’s bridgehead positions enable selective interactions with biological targets, as seen in its role in dopamine transporter (DAT) inhibitors .
- Stability Considerations : Saturated systems (e.g., [2.2.2]) exhibit superior shelf-life, while unsaturated analogs (e.g., [3.2.1]) require stabilization via derivatization for practical use .
Biological Activity
Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.
Chemical Structure and Synthesis
The compound features a bicyclic structure with a carboxylic acid functional group, which can significantly influence its biological properties. The synthesis of bicyclo[3.2.1]octane derivatives often involves various synthetic methodologies, including Diels-Alder reactions and cyclopropane ring openings, which are pivotal in constructing the bicyclic framework.
Synthesis Methodologies
- Diels-Alder Reaction : This method is commonly used for constructing bicyclic systems by forming new carbon-carbon bonds.
- Cyclopropane Ring Opening : This approach allows for the introduction of functional groups that can enhance biological activity.
Pharmacological Properties
This compound and its derivatives have shown various pharmacological activities:
- Dopamine Transporter (DAT) Inhibition : Some derivatives exhibit potent inhibition of DAT, which is crucial in the treatment of neurological disorders such as depression and ADHD.
- Serotonin Transporter (SERT) Inhibition : Compounds have also demonstrated inhibitory effects on SERT, indicating potential antidepressant properties.
Table 1: Biological Activity Profiles of Bicyclo[3.2.1]octane Derivatives
| Compound | DAT Inhibition (nM) | SERT Inhibition (nM) |
|---|---|---|
| 2β-Carbomethoxy-3β-(2-naphthyl) | 0.49 | 2.19 |
| 2β-Carbomethoxy-3β-(3,4-dichlorophenyl) | 1.1 | 2.5 |
| 2β-Carbomethoxy-3α-(phenyl) | >1μM | >1μM |
Structure-Activity Relationships (SAR)
Research has indicated that the position and nature of substituents on the bicyclic structure significantly affect biological activity. For instance, the presence of aryl groups at specific positions enhances DAT and SERT inhibition potency, suggesting that careful modification can lead to more effective therapeutic agents.
Case Study 1: Antidepressant Activity
In a study focusing on the antidepressant potential of bicyclo[3.2.1]octane derivatives, researchers synthesized a series of compounds and evaluated their effects on DAT and SERT inhibition in vitro. The findings revealed that certain derivatives not only inhibited these transporters effectively but also exhibited favorable pharmacokinetic profiles in animal models.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of bicyclo[3.2.1]octane derivatives against oxidative stress-induced neuronal damage. Compounds demonstrated significant protective effects in cultured neuronal cells, suggesting potential applications in neurodegenerative diseases.
Q & A
What synthetic strategies are effective for bicyclo[3.2.1]oct-2-ene-3-carboxylic acid derivatives, and how are key intermediates characterized?
Basic Research Question
Synthesis typically involves cycloaddition or ring-closing metathesis to construct the bicyclic framework. For example, acetylenic esters of related bicyclo[2.2.1]heptene systems are prepared via Diels-Alder reactions, followed by functionalization of the carboxylic acid group . Key intermediates are characterized using IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹) and ¹H NMR (to resolve bridgehead protons and olefinic signals). Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side products like anhydrides .
How can molecular geometry and substituent effects be analyzed for bicyclo[3.2.1]octene systems?
Basic Research Question
X-ray crystallography or computational tools (e.g., DFT) resolve the strained bicyclic structure. The 3D conformation influences reactivity; for example, steric hindrance at bridgehead carbons may limit nucleophilic attacks. Substituents like nitro groups (e.g., 3-nitrophenyl derivatives) alter electron density, detectable via Hammett plots or UV-Vis spectroscopy .
What contradictions arise in reaction outcomes for bicyclo[3.2.1]octene derivatives, and how are they resolved?
Advanced Research Question
Discrepancies in yields or regioselectivity often stem from competing reaction pathways. For instance, anhydride formation (via dehydration) vs. amide coupling in reactions with amines can occur under varying pH or temperature . Kinetic vs. thermodynamic control should be assessed using time-resolved NMR or quenching experiments. Conflicting spectroscopic data (e.g., unexpected coupling constants) may require 2D NMR (COSY, NOESY) to reassign signals .
How do solvent polarity and pH impact the stability of bicyclo[3.2.1]octene-3-carboxylic acid?
Advanced Research Question
In polar aprotic solvents (e.g., DMSO), the carboxylic acid group remains protonated, enhancing solubility but risking decarboxylation at high temperatures. In acidic media, lactonization may occur, while basic conditions promote salt formation. Stability studies using HPLC-MS under varied pH (2–12) and temperatures (25–80°C) can map degradation pathways .
What computational methods predict the reactivity of bicyclo[3.2.1]octene derivatives in catalysis?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO of the bicyclo[3.2.1]octene system localizes at the strained bridgehead, making it susceptible to nucleophilic opening . Solvent effects are incorporated via PCM models to refine activation energies .
How are enantiomers of bicyclo[3.2.1]octene-3-carboxylic acid resolved, and what chiral analysis techniques are used?
Advanced Research Question
Chiral stationary phase HPLC (e.g., amylose-based columns) or enzymatic resolution (using lipases) separates enantiomers . Circular Dichroism (CD) confirms absolute configuration, while VCD (Vibrational CD) provides stereochemical details of the bicyclic core .
What bioactivity screening approaches are applicable to bicyclo[3.2.1]octene derivatives?
Advanced Research Question
Derivatives are screened for antimicrobial or enzyme-inhibitory activity via microplate assays (e.g., MIC determination for bacterial strains) or fluorescence-based kinase assays . Structure-activity relationships (SAR) are built by modifying substituents (e.g., nitro, amino groups) and comparing IC₅₀ values .
How do thermal analysis and stability studies inform storage conditions for this compound?
Basic Research Question
DSC/TGA reveals decomposition temperatures (Td ~200°C for similar bicyclo systems) and phase transitions. Storage recommendations include inert atmospheres (N₂) and desiccated environments to prevent hydrolysis of the carboxylic acid group .
What spectroscopic techniques differentiate bicyclo[3.2.1]octene isomers?
Advanced Research Question
NOE NMR distinguishes endo vs. exo isomers by spatial proximity of bridgehead protons. IR spectra differentiate conjugated vs. non-conjugated carbonyl groups (shifted by ~20 cm⁻¹). X-ray crystallography provides definitive proof of regiochemistry .
How are reaction mechanisms validated for bicyclo[3.2.1]octene derivatization?
Advanced Research Question
Isotopic labeling (e.g., ¹³C at the carbonyl) tracks carboxylate intermediates via NMR or MS . Kinetic isotope effects (KIEs) and Eyring plots confirm rate-determining steps (e.g., ring-opening vs. decarboxylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
